Amg-009

Übersicht

Beschreibung

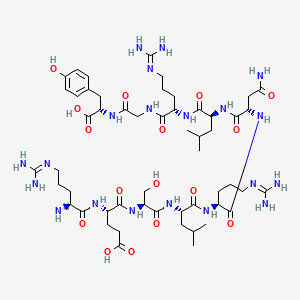

AMG-009 is a potent antagonist of prostaglandin D2, with IC50 of 3 nM and 12 nM for CRTH2 and DP receptors, respectively . It is a poorly soluble weak acidic drug .

Synthesis Analysis

The synthesis of AMG-009 involves intimate mixing and compression together with a basic pH modifier (e.g., sodium carbonate) and a nucleation inhibitor hydroxypropyl methylcellulose K100 LV (HPMC K100 LV) .Molecular Structure Analysis

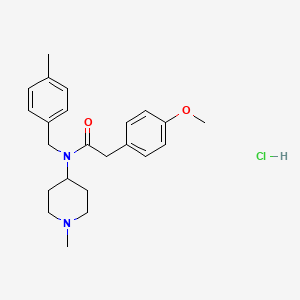

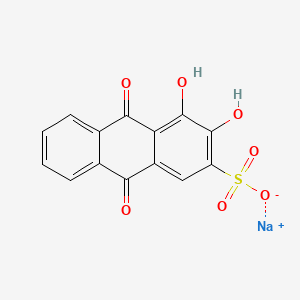

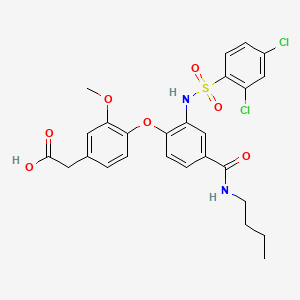

The molecular formula of AMG-009 is C26H26Cl2N2O7S . The exact mass is 580.08 and the molecular weight is 581.46 .Chemical Reactions Analysis

AMG-009 inhibits PGD2-induced down-modulation of CRTH2 on CD16 negative granulocytes (eosinophils) in human whole blood . The addition of sodium carbonate enhances AMG-009 dissolution the most .Physical And Chemical Properties Analysis

AMG-009 is a poorly soluble weak acidic drug . Its solubility can be a function of the pH of the diffusion layer .Wissenschaftliche Forschungsanwendungen

Enhancing Dissolution from a Matrix Tablet

AMG-009 has been used in research to enhance the dissolution from a matrix tablet via microenvironmental pH modulation and supersaturation . Sodium carbonate was found to be the most effective base in enhancing AMG-009 dissolution . The release of AMG-009 went from 4% for tablets which did not contain both sodium carbonate and HPMC E5 LV to 70% for the ones that did, resulting in a 17.5-fold increase in the extent of dissolution .

Sustaining Supersaturation

HPMC E5 LV, among the nucleation inhibitors tested, was the most effective in sustaining AMG-009 supersaturation . This is important as it allows for a sustained release of the drug, which can be beneficial in maintaining a constant drug concentration in the body over a longer period of time .

Impact of Compression Force and Disintegrant

The effect of compression force and disintegrant on the dissolution of tablets were also evaluated. The results indicate that compression force had no effect on AMG-009 release . The addition of disintegrating agents, on the other hand, decreased the dissolution of AMG-009 .

Enhancing Dissolution from a Bilayer Dosage Form

Research has also been conducted to investigate whether similar dissolution enhancement of AMG-009 can be achieved from a bilayer dosage form . In this case, AMG-009 and sodium carbonate are placed in a separate layer with or without the addition of HPMC K100 LV in each layer .

Impact of HPMC K100 LV in Bilayer Dosage Forms

Study results indicate that HPMC K100 LV-containing bilayer dosage forms gained similar dissolution enhancement as matrix dosage forms did . This suggests that the use of HPMC K100 LV in bilayer dosage forms could be a viable strategy for enhancing the dissolution of AMG-009 .

Bioavailability Enhancement

The oral bioavailability of a drug is mainly a function of its dissolution, stability in gastrointestinal fluids, permeation into the systemic circulation, and metabolic stability . For a low soluble compound like AMG-009, its dissolution is often more rate-limiting than its ability to cross the intestinal mucosa . Therefore, enhancing the dissolution of AMG-009 is important to increase its bioavailability .

Wirkmechanismus

Target of Action

AMG-009 is a potent antagonist of prostaglandin D2 . Its primary targets are the CRTH2 and DP receptors . The CRTH2 receptor, also known as the Prostaglandin D2 receptor 2, and the DP receptor, also known as the transcription factor Dp-1, play crucial roles in immune system diseases, infectious diseases, otorhinolaryngologic diseases, and respiratory diseases .

Mode of Action

AMG-009 interacts with its targets by inhibiting the CRTH2 and DP receptors . The IC50 values for the CRTH2 and DP receptors are 3 nM and 12 nM, respectively . This inhibition results in changes in the cellular response to prostaglandin D2, affecting various physiological processes.

Pharmacokinetics

The pharmacokinetics of AMG-009 involve its dissolution, stability in gastrointestinal fluids, permeation into the systemic circulation, and metabolic stability . AMG-009 is a poorly soluble weak acidic drug . Its dissolution is enhanced by sodium carbonate and sustained by hydroxypropyl methylcellulose K100 LV (HPMC K100 LV) . The release of AMG-009 went from 4% for tablets which did not contain both sodium carbonate and HPMC K100 LV to 70% for the ones that did, resulting in a 17.5-fold increase in the extent of dissolution . This enhancement in dissolution is crucial for increasing its bioavailability .

Action Environment

The action of AMG-009 is influenced by the microenvironment of the dosage form . The pH of the environment immediately surrounding the solid dosage form can be controlled by adding organic or inorganic acids or bases, used as pH modifiers . Through this control of the microenvironment of the dosage form, pH-independent release has been achieved for basic or acidic drugs in the gastrointestinal tract where the pH can vary from 1.0 to 7.4 . This pH modulation of the microenvironment, therefore, influences the dissolution of AMG-009 and consequently its action, efficacy, and stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-[4-(butylcarbamoyl)-2-[(2,4-dichlorophenyl)sulfonylamino]phenoxy]-3-methoxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26Cl2N2O7S/c1-3-4-11-29-26(33)17-6-9-21(37-22-8-5-16(13-25(31)32)12-23(22)36-2)20(14-17)30-38(34,35)24-10-7-18(27)15-19(24)28/h5-10,12,14-15,30H,3-4,11,13H2,1-2H3,(H,29,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSKRBVXRDGYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)CC(=O)O)OC)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Cl2N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amg-009 | |

CAS RN |

1027847-67-1 | |

| Record name | AMG-009 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027847671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-009 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83262TRK3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.